2-[2-(3,4,5-Trimethoxyphenyl)ethyl]phenol
Overview
Description
2-[2-(3,4,5-Trimethoxyphenyl)ethyl]phenol , commonly referred to as TMP , is a pharmacophore with a versatile presence in various biologically active molecules. It features a six-membered electron-rich ring and plays a crucial role in both natural products and synthetic compounds . TMP exhibits remarkable multi-activity and specific targeting, surpassing other derivatives at comparable concentrations.
Physical and Chemical Properties
Scientific Research Applications
Synthesis and Crystal Structure
- Synthesis and Characterization : The synthesis of new derivatives of 3,4,5-trimethoxy-4’-hydroxystilbene, closely related to 2-[2-(3,4,5-Trimethoxyphenyl)ethyl]phenol, was conducted. These derivatives were characterized, and the crystal structure of one such derivative was analyzed, revealing insights into molecular arrangements and interactions (L. Baolin et al., 2007).
Bioactive Compounds from Natural Sources
- Identification of Phenolic Compounds : A study on Myristica fragrans (mace spice) isolated phenolic compounds, including 1-(3,4,5-trimethoxyphenyl)-2-(3-methoxy-5-(prop-1-yl) phenyl)-propan-1-ol, highlighting their potential bioactivities, such as PARP-1 and NF-κB inhibitory effects (Ulyana Muñoz Acuña et al., 2016).
Antioxidant Properties
- Antioxidant Activity of Phenolic Compounds : The antioxidant activities of various phenolic acids were analyzed. This research is relevant as it provides insights into the antioxidant potential of compounds structurally related to this compound (Jinxiang Chen et al., 2020).
Polymerization and Material Science Applications
- Synthesis of Polymers with Antioxidant Activity : A study focused on synthesizing polymers with greater antioxidant activities than commonly used catechol-functionalized polymers, employing 3,4,5-trimethoxystyrene, a compound related to this compound (Kan Zhan et al., 2016).
Metabolism and Hydroxylation Studies
- Hydroxylation of Aromatic Hydrocarbons : This study explored the hydroxylation of various aromatic hydrocarbons, which can be relevant for understanding the metabolic pathways and transformations of compounds like this compound in biological systems (O. Bakke & R. Scheline, 1970).
Antimitotic and Vascular Disrupting Agents
- Antimitotic Activities of Related Compounds : A study on 2-hydroxy-3,4,5-trimethoxybenzophenones, which are structurally similar to the compound , revealed their significant antiproliferative activity and potential as antimitotic and vascular disrupting agents (Chih-Yi Chang et al., 2014).
Properties
IUPAC Name |
2-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-19-15-10-12(11-16(20-2)17(15)21-3)8-9-13-6-4-5-7-14(13)18/h4-7,10-11,18H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCENYSCLQOJNIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CCC2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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